Combretastatin A4
Overview
Description
Mechanism of Action
Target of Action
Combretastatin A4 primarily targets tubulin , a protein that plays a crucial role in cell division . By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules .
Mode of Action
The mode of action of this compound involves its binding to tubulin, leading to cytoskeletal and morphological changes in endothelial cells . This interaction disrupts the normal function of tubulin, which is essential for cell division and the maintenance of cell shape .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, structures that are essential for cell division and intracellular transport .
Pharmacokinetics
this compound phosphate, a water-soluble prodrug of this compound, is often used in preclinical and clinical trials . The body can rapidly metabolize this prodrug to this compound . The pharmacokinetic profiles of this compound and its prodrug in rats after intravenous injection were best described by a two-compartment model .
Result of Action
The result of this compound’s action is the disruption of tumor blood flow, leading to rapid vascular collapse and tumor necrosis . It increases endothelial cell permeability while inhibiting endothelial cell migration and capillary tube formation, predominantly through disruption of the VE-cadherin/β-catenin/Akt signaling pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, nano-based formulations of this compound phosphate exhibit several advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . These formulations can enhance the stability and efficacy of this compound in different environments .
Biochemical Analysis
Biochemical Properties
Combretastatin A4 plays a crucial role in biochemical reactions, particularly as an inhibitor of the polymerization process of microtubules in tubulins . This disruption causes mitotic arrest, which can lead to cell death, particularly in rapidly dividing cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the normal structure and function of microtubules, leading to cell cycle arrest and apoptosis .
Metabolic Pathways
This compound is involved in significant metabolic pathways, particularly those involving tubulin. It interacts with tubulin, disrupting its normal polymerization process . This disruption can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
It is known to interact with tubulin, which may play a role in its localization and accumulation within cells .
Subcellular Localization
Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Combretastatin A4 can be synthesized through various methods. One common synthetic route involves the use of triethylamine and acetic anhydride at 120°C for 30 minutes under microwave conditions . Another method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and respective halides in toluene at 100°C for 24 hours . Additionally, N,N′-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine (PPy) can be used with p-toluenesulfonic acid (p-TSA) and respective alcohols in dichloromethane at 0°C to room temperature for 24 hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as mentioned above. The scalability of these methods allows for the production of significant quantities of the compound for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Combretastatin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, acetic anhydride, DBU, DCC, PPy, and p-TSA . Reaction conditions typically involve elevated temperatures and specific solvents such as toluene and dichloromethane .
Major Products: The major products formed from these reactions include various analogs of this compound, which are studied for their enhanced anti-tumor properties .
Scientific Research Applications
Combretastatin A4 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying tubulin polymerization inhibitors . In biology, it is studied for its effects on cell division and its potential to disrupt the blood supply to tumors . In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in targeting tumor vasculature . Additionally, it has applications in the pharmaceutical industry for the development of new anti-cancer drugs .
Comparison with Similar Compounds
These compounds share similar structures but differ in their specific chemical properties and biological activities . Combretastatin A4 is unique in its potent anti-tumor activity and its ability to disrupt tumor vasculature . Similar compounds include combretastatin A1, combretastatin A2, and combretastatin A3, which also exhibit anti-tumor properties but with varying degrees of potency .
Properties
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBOLULGPECHP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025983 | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117048-59-6 | |
Record name | Combretastatin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Combretastatin A-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Combretastatin A4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Combretastatin A4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Combretastatin A4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COMBRESTATIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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